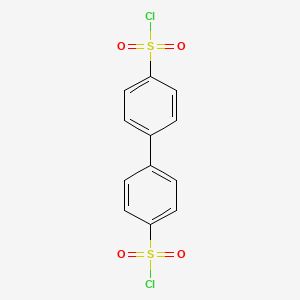













|
REACTION_CXSMILES
|
[S:1]([Cl:5])(=[O:4])(=[O:3])O.C(Cl)Cl.[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(Cl)(Cl)Cl>[Cl-].[Na+].O>[C:9]1([C:15]2[CH:16]=[CH:17][C:18]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:19][CH:20]=2)[CH:14]=[CH:13][C:12]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:11][CH:10]=1 |f:4.5.6|
|


|
Name
|
compound A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
21.184 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
6.168 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at the room temperature for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained reacted mixture
|
|
Type
|
CUSTOM
|
|
Details
|
deposited white insoluble is removed by suction filtration
|
|
Type
|
WASH
|
|
Details
|
the residue is washed well by methylene chloride
|
|
Type
|
EXTRACTION
|
|
Details
|
Then the filtrate is extracted by methylene chloride (150 ml×3)
|
|
Type
|
CUSTOM
|
|
Details
|
the separated organic phase is dried up
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained crude product
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C1=CC=C(C=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 23.349 mmol | |
| AMOUNT: MASS | 8.201 g | |
| YIELD: PERCENTYIELD | 58% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |